molecular formula C13H18N2O3 B12611343 3-Aminopropyl (4-acetamidophenyl)acetate CAS No. 918636-75-6

3-Aminopropyl (4-acetamidophenyl)acetate

Cat. No.: B12611343
CAS No.: 918636-75-6
M. Wt: 250.29 g/mol
InChI Key: VZOAMDZSJCEIQL-UHFFFAOYSA-N
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Description

3-Aminopropyl (4-acetamidophenyl)acetate is an organic compound with the molecular formula C10H14N2O3. It is a derivative of 4-acetamidophenyl acetate, which is known for its applications in various chemical and biological fields. This compound is characterized by the presence of an amino group, a propyl chain, and an acetamidophenyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopropyl (4-acetamidophenyl)acetate typically involves the esterification of 4-acetamidophenyl acetic acid with 3-aminopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Aminopropyl (4-acetamidophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted acetamidophenyl acetates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Aminopropyl (4-acetamidophenyl)acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-Aminopropyl (4-acetamidophenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their activity and function. The acetamidophenyl moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenyl acetate: A closely related compound with similar chemical properties but lacking the amino group and propyl chain.

    N-Acetyl-4-aminophenol (Paracetamol): A widely used analgesic and antipyretic with a similar acetamidophenyl structure but different functional groups.

Uniqueness

3-Aminopropyl (4-acetamidophenyl)acetate is unique due to the presence of both an amino group and a propyl chain, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to similar compounds.

Properties

CAS No.

918636-75-6

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

3-aminopropyl 2-(4-acetamidophenyl)acetate

InChI

InChI=1S/C13H18N2O3/c1-10(16)15-12-5-3-11(4-6-12)9-13(17)18-8-2-7-14/h3-6H,2,7-9,14H2,1H3,(H,15,16)

InChI Key

VZOAMDZSJCEIQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)OCCCN

Origin of Product

United States

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